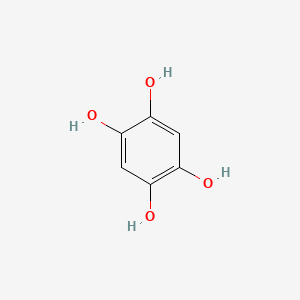

1,2,4,5-Benzenetetrol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMSQMCIYSXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212975 | |

| Record name | 1,2,4,5-Benzenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-32-8 | |

| Record name | 1,2,4,5-Benzenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Benzenetetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Benzenetetrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Benzenetetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4,5-tetraol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4,5-Benzenetetrol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR3FB2FTN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4,5-Tetrahydroxybenzene, also known as benzene-1,2,4,5-tetrol, is a polyhydroxylated aromatic compound with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure, characterized by four hydroxyl groups symmetrically substituted on a benzene ring, imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, including its physicochemical parameters, spectral data, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are presented to aid in its practical application in a laboratory setting. Furthermore, this guide explores the potential biological activities of 1,2,4,5-tetrahydroxybenzene and related compounds, with a focus on relevant signaling pathways, offering insights for drug discovery and development.

Physicochemical Properties

1,2,4,5-Tetrahydroxybenzene is a gray to brown solid under standard conditions.[1] The presence of four hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its physical properties, such as its high melting point and its solubility in polar solvents.[2]

Table 1: Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene

| Property | Value | Reference(s) |

| IUPAC Name | Benzene-1,2,4,5-tetrol | [3] |

| Synonyms | 1,2,4,5-Benzenetetrol, 2,5-Dihydroxyhydroquinone | [3] |

| CAS Number | 636-32-8 | [4] |

| Molecular Formula | C₆H₆O₄ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| Appearance | Gray to brown solid | [1] |

| Melting Point | 210 °C (with decomposition) | [1][5] |

| Boiling Point (Predicted) | 477.1 ± 40.0 °C | [1] |

| Density (Predicted) | 1.709 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.72 ± 0.23 | [1] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectral Data

The structural features of 1,2,4,5-tetrahydroxybenzene have been elucidated using various spectroscopic techniques.

Table 2: Spectral Data of 1,2,4,5-Tetrahydroxybenzene

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, MeOD) | δ 5.90 (s, 2H, Ar-H), δ 5.0 (broad s, 4H, OH) | [4] |

| ¹³C NMR (Predicted) | δ 138.46, 104.81 | |

| Mass Spectrometry (ESI-MS) | m/z 145.03 [M+H]⁺ | [4] |

| Infrared (IR) | Key stretches: O-H, C-O, aromatic C-C | |

| UV-Visible | Aromatic π→π* transitions expected in the UV region. | [6] |

Experimental Protocols

Synthesis of 1,2,4,5-Tetrahydroxybenzene

A common method for the synthesis of 1,2,4,5-tetrahydroxybenzene is the reduction of 2,5-dihydroxy-1,4-benzoquinone.[4]

Protocol: Reduction of 2,5-dihydroxy-1,4-benzoquinone [4]

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL).

-

Reduction: Slowly add tin particles (2.068 g, 1.2 eq.) to the solution.

-

Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour.

-

Filtration: Cool the reaction solution to 50-60 °C and perform a hot filtration to remove any unreacted tin and other solid impurities.

-

Crystallization: Cool the filtrate to 0 °C to induce crystallization.

-

Isolation: Collect the resulting colorless crystals of this compound by filtration. This procedure yields approximately 1.450 g (74%) of the product.[4]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 1,2,4,5-tetrahydroxybenzene.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Protocol for Recrystallization

-

Solvent Selection: Choose an appropriate solvent (e.g., water, or a mixture of organic solvents).

-

Dissolution: Dissolve the crude 1,2,4,5-tetrahydroxybenzene in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Logical Flow of Recrystallization

Caption: Decision-based workflow for the purification of solids.

Characterization

The identity and purity of the synthesized 1,2,4,5-tetrahydroxybenzene can be confirmed using a combination of analytical techniques.

-

Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (hydroxyl and aromatic ring).

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Reactivity and Potential Biological Activity

The four hydroxyl groups of 1,2,4,5-tetrahydroxybenzene are the primary sites of its chemical reactivity. They can undergo reactions such as oxidation, esterification, and etherification. The electron-rich aromatic ring is also susceptible to electrophilic substitution, although the hydroxyl groups are strongly activating and can lead to complex reaction mixtures.

The polyhydroxylated nature of this compound suggests potential antioxidant and anti-inflammatory properties, similar to other phenolic compounds. While direct studies on the signaling pathways affected by 1,2,4,5-tetrahydroxybenzene are limited, research on structurally related molecules provides valuable insights.

For instance, the methylated derivative, 1,2,4,5-tetramethoxybenzene, has been shown to exhibit anti-inflammatory effects by suppressing the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[2] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Furthermore, other polyhydroxybenzenes have been shown to modulate cellular stress responses. For example, 1,3,5-trihydroxybenzene can inhibit UVB-induced NADPH oxidase 4 (NOX4) through the AMPK and JNK signaling pathways, thereby reducing oxidative stress.[3] These pathways are critical in regulating cellular energy homeostasis and stress responses.

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Hypothesized Anti-inflammatory Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H6O4 | CID 69464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,4,5-tetrahydroxybenzene | 636-32-8 [chemicalbook.com]

- 5. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of Anhydrous 1,2,4,5-Benzenetetrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of anhydrous 1,2,4,5-benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene). The recent elucidation of its solvent-free crystal structure, a significant development for this widely used chemical building block, is the central focus of this document.[1][2] Previously, only the structures of its monohydrate and a co-crystal were known.[1] this compound is a key precursor in the synthesis of complex molecules, ligands, polymers, and covalent organic frameworks.[1][2]

Crystallographic Data

The crystal structure of anhydrous this compound was determined at a temperature of 120 K.[1][2] It crystallizes in the triclinic space group P-1.[1][2][3] A key feature of the structure is the presence of four independent molecules in the asymmetric unit.[2] These molecules form distinct π–π stacking interactions.[1][2] The structure is further characterized by extensive intermolecular hydrogen bonding, with each hydroxy group participating as both a donor and an acceptor.[1][2]

Table 1: Crystal Data and Structure Refinement for Anhydrous this compound [1]

| Parameter | Value |

| Chemical Formula | C₆H₆O₄ |

| Formula Weight | 142.11 g/mol |

| Temperature | 120 K |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 3.7474 (2) Å |

| b | 11.6254 (6) Å |

| c | 13.5694 (7) Å |

| α | 89.999 (1) ° |

| β | 89.999 (1) ° |

| γ | 89.999 (1) ° |

| Volume | 590.85 (5) ų |

| Z | 4 |

| Calculated Density | 1.697 Mg m⁻³ |

| F(000) | 296 |

Note: Full crystallographic data, including atomic coordinates, bond lengths, and angles, are available from the Cambridge Crystallographic Data Centre (CCDC) under the reference number 2357698.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][4]

Materials:

-

2,5-dihydroxy-1,4-benzoquinone

-

Concentrated Hydrochloric Acid

-

Tin metal powder

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of 2,5-dihydroxy-1,4-benzoquinone (2.428 g, 17.3 mmol) and concentrated hydrochloric acid (54 ml) was stirred for 30 minutes under an inert atmosphere to form a gold-colored suspension.[1]

-

Tin metal powder (2.1885 g, 18.4 mmol) was added, leading to vigorous effervescence and the formation of a grey suspension.[1]

-

The mixture was stirred for 10 minutes until the bubbling ceased.[1]

-

The reaction mixture was then heated to 100°C for 1 hour, during which it turned dark and bubbled vigorously.[1]

-

After cooling briefly, the mixture was hot filtered under reduced pressure to yield a yellow filtrate.[1]

-

The filtrate was cooled on ice for 30 minutes, resulting in the precipitation of white crystals of this compound (0.786 g, 32% yield).[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained through recrystallization.[1]

Procedure:

-

The crude this compound product was dissolved in a minimum amount of hot tetrahydrofuran.[1]

-

The hot solution was filtered.[1]

-

The filtrate was then cooled on ice, leading to the formation of white crystals.[1]

-

These crystals were collected by filtration, washed with ice-cold THF, and dried under a vacuum.[1]

Structural Analysis and Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of crystalline this compound.

Caption: Workflow for the synthesis and purification of this compound.

Molecular Packing and Interactions

The crystal packing of anhydrous this compound reveals significant intermolecular forces that dictate its solid-state structure.

Caption: Logical relationships of intermolecular forces in the crystal structure.

References

A Technical Guide to the Solubility of 1,2,4,5-Benzenetetrol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure, and provides a detailed, generalized experimental protocol for determining its solubility.

Introduction to this compound

This compound is a polyhydroxylated aromatic organic compound with the chemical formula C₆H₆O₄.[1][2][3] It belongs to the benzenetetrol class of compounds, which are derivatives of benzene with four hydroxyl groups.[3] The presence of these multiple hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its physical and chemical properties, including its solubility in various solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the four polar hydroxyl groups of this compound make it a highly polar molecule. This polarity dictates its solubility in different organic solvents. It is expected to be more soluble in polar solvents that can act as hydrogen bond donors or acceptors and less soluble in non-polar or weakly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Soluble | Forms strong hydrogen bonds with water molecules. |

| Methanol | CH₃OH | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl groups of the solute. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, can engage in hydrogen bonding. |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A highly polar solvent capable of dissolving a wide range of polar compounds. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | A polar aprotic solvent that can effectively solvate polar molecules. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Sparingly Soluble | Limited polarity reduces its ability to effectively solvate the highly polar solute. |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Sparingly Soluble | Low polarity and inability to form strong hydrogen bonds limit solubility. |

| Toluene | C₇H₈ | Non-polar | Insoluble | The non-polar nature of toluene cannot overcome the strong intermolecular forces of the solute. |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | As a non-polar alkane, it is a very poor solvent for highly polar compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[4][5]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method with a calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

S is the solubility of this compound in the solvent (e.g., in mg/mL or mol/L).

-

C is the concentration of the diluted solution measured by the analytical instrument.

-

DF is the dilution factor.

-

-

3.3. Considerations

-

Purity of Compound and Solvents: The purity of both the this compound and the solvents is crucial for accurate solubility determination.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature is essential.

-

Equilibrium Time: It is vital to ensure that the system has reached equilibrium to obtain true thermodynamic solubility data.

-

pH of the Medium: For protic solvents, the pH can significantly influence the solubility of phenolic compounds. The pH of the solution should be measured and reported.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between solvent polarity and predicted solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 1,2,4,5-Benzenetetrol

Executive Summary

This compound, also known as 1,2,4,5-tetrahydroxybenzene, is a polyhydroxylated aromatic compound that serves as a critical building block in organic synthesis and materials science. Its symmetrical structure, featuring four hydroxyl groups on a benzene ring, imparts a unique reactivity profile that is of significant interest in pharmaceutical research and drug development. The hydroxyl groups are the primary sites of chemical modification, governing the molecule's antioxidant properties, its ability to form complex supramolecular structures, and its utility as a precursor for advanced materials. This document provides a comprehensive overview of the reactivity of these hydroxyl groups, including their acidity, susceptibility to oxidation, and participation in etherification, esterification, and coordination reactions. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to serve as a technical resource for the scientific community.

Physicochemical Properties

The reactivity of this compound is fundamentally linked to its physicochemical properties. The presence of four hydroxyl groups enhances its ability to form hydrogen bonds, influencing its physical characteristics.[1] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄ | [2] |

| Molecular Weight | 142.11 g/mol | [2] |

| IUPAC Name | benzene-1,2,4,5-tetrol | [2] |

| CAS Number | 636-32-8 | [2] |

| Predicted pKa | 9.72 ± 0.23 | [3] |

| Appearance | White to grey solid crystals | [4][5] |

| Solubility | Soluble in water and organic solvents like THF | [1][5] |

Reactivity of the Hydroxyl Groups

The four hydroxyl groups on the benzene ring are the molecule's primary reactive centers. Their reactivity is influenced by electronic effects from the aromatic ring and the presence of adjacent hydroxyl groups.

Acidity and Hydrogen Bonding

Similar to other phenols, the hydroxyl groups of this compound are weakly acidic.[6] The predicted pKa value of 9.72 suggests that under basic conditions, one or more hydroxyl groups can be deprotonated to form phenolate ions. This acidity is crucial for its role in various chemical reactions. Furthermore, each hydroxyl group can act as both a hydrogen-bond donor and acceptor, leading to extensive intermolecular hydrogen bonding in the solid state.[7] This property is fundamental to its use in the formation of supramolecular structures and covalent organic frameworks (COFs).[4][7]

Oxidation and Antioxidant Activity

This compound is highly sensitive to oxidation, particularly in solution.[5] The hydroxyl groups can readily donate hydrogen atoms or electrons, making the molecule a potent reducing agent and conferring potential antioxidant properties.[1][8] The autooxidation of this compound can produce various reactive oxygen species (AOS), including hydrogen peroxide and superoxide anion radicals.[9][10] This process involves the formation of semiquinone radical intermediates and ultimately leads to the corresponding quinone, 2,5-dihydroxy-1,4-benzoquinone.[10]

Caption: Oxidation of this compound to its corresponding quinone.

Etherification and Esterification

The hydroxyl groups of this compound can undergo etherification and esterification reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.[1] These reactions are fundamental for its use as a versatile precursor for more complex molecules.[8] While specific quantitative data on these reactions for this compound are not abundant in the provided search results, the synthesis of various ether derivatives of the related isomer, benzene-1,2,3,5-tetrol, has been documented, suggesting analogous reactivity.[11]

Coordination Chemistry

The hydroxyl groups of this compound can act as ligands, coordinating with metal centers to form a variety of coordination polymers and supramolecular structures.[7][12] This property has been exploited to create hafnium- and zirconium-containing coordination polymers with water sorption capabilities and other functional materials where the benzenetetrol unit acts as a linker.[4][7]

Caption: Role of this compound as a versatile building block.

Experimental Protocols

A reliable synthesis and purification protocol is paramount for utilizing this compound in further research. The most common method involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.

Synthesis of this compound

This protocol is adapted from literature procedures involving a tin-mediated reduction in an acidic medium.[4][13]

Materials:

-

2,5-dihydroxy-1,4-benzoquinone

-

Concentrated Hydrochloric Acid (HCl)

-

Tin (Sn) metal powder or particles

-

Tetrahydrofuran (THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Suspension: Suspend 2,5-dihydroxy-1,4-benzoquinone (1.0 eq.) in concentrated hydrochloric acid under an inert atmosphere. Stir for 30 minutes.[4]

-

Reduction: Slowly add tin powder (1.2 eq.) to the suspension. The addition may cause vigorous effervescence.[4][13]

-

Heating: Heat the reaction mixture to 100-110°C and maintain for 1 hour. The mixture will darken.[4][13]

-

Filtration: Allow the mixture to cool slightly (to 50-60°C) and perform a hot filtration under reduced pressure to remove any unreacted tin and byproducts.[4][13]

-

Crystallization: Cool the yellow filtrate on ice (to 0°C) for at least 30 minutes to induce the crystallization of the product.[4][13]

-

Collection: Collect the resulting white crystals of this compound via filtration. Reported yields for this initial step are around 32-74%.[4][13]

Purification by Recrystallization

The crude product can be further purified to obtain high-purity material suitable for sensitive applications.[4][8]

Procedure:

-

Dissolution: Dissolve the crude product in a minimum amount of hot tetrahydrofuran (THF).

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities.

-

Recrystallization: Cool the filtrate on ice to allow the purified this compound to recrystallize as white crystals.

-

Final Steps: Collect the crystals by filtration, wash them with a small amount of ice-cold THF, and dry them under a vacuum. The yield after this purification step has been reported to be around 30%.[4]

References

- 1. CAS 636-32-8: benzene-1,2,4,5-tetrol | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6O4 | CID 69464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]

- 6. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 636-32-8 | Benchchem [benchchem.com]

- 9. Inhibition of 1,2,4-benzenetriol-generated active oxygen species and induction of phase II enzymes by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzene Metabolite, 1,2,4-Benzenetriol, Induces Micronuclei and Oxidativ e DNA Damage in Human lymphocytes and HL60 Cells - Toxic Docs [toxicdocs.org]

- 11. Synthesis of derivatives of benzene-1,2,3,5-tetrol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. 1,2,4,5-tetrahydroxybenzene | 636-32-8 [chemicalbook.com]

Spectroscopic Profile of 1,2,4,5-Tetrahydroxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4,5-tetrahydroxybenzene (CAS No. 636-32-8), a valuable building block in the synthesis of advanced materials and a compound of interest in medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition and synthesis of the compound.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,2,4,5-tetrahydroxybenzene, providing insights into its molecular structure and characteristic analytical fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the 1,2,4,5-tetrahydroxybenzene molecule. The proton and carbon environments are detailed below. It is important to note that the chemical shifts, particularly for the labile hydroxyl protons, are dependent on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9.66 | Singlet | 4H | Ar-OH | DMSO-d₆ |

| 5.94 | Singlet | 2H | Ar-H | DMSO-d₆ |

| 5.0 | Broad Peak | 4H | Ar-OH | MeOD |

| 5.90 | Single Peak | 2H | Ar-H | MeOD |

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 1,2,4,5-Tetrahydroxybenzene

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 138.46 | C -OH | DMSO-d₆ |

| 104.81 | C -H | DMSO-d₆ |

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,4,5-tetrahydroxybenzene is characterized by a strong, broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups and distinct peaks for the aromatic C-C and C-O bonds.

Table 3: Key IR Absorption Bands for 1,2,4,5-Tetrahydroxybenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3146.01 | Broad | O-H Stretch |

| 1551.54 | Strong | Aromatic C-C Stretch |

| 1155.90 | Weak | C-O Stretch |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for this molecule. The data reveals the molecular ion, confirming the compound's molecular weight.

Table 4: Mass Spectrometry Data for 1,2,4,5-Tetrahydroxybenzene

| m/z | Ion | Method |

| 145.03 | [M+H]⁺ | ESI-MS |

| 165.02 | [M+Na]⁺ | ESI-MS |

Experimental Protocols

This section details the methodologies for the synthesis of 1,2,4,5-tetrahydroxybenzene and the acquisition of the presented spectroscopic data.

Synthesis of 1,2,4,5-Tetrahydroxybenzene

Two common methods for the synthesis of 1,2,4,5-tetrahydroxybenzene are presented below. The first is a reduction using tin metal in hydrochloric acid, and the second is a catalytic hydrogenation.

Method 1: Reduction of 2,5-Dihydroxy-1,4-benzoquinone with Tin [1]

-

Reaction Setup: To a solution of 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL), slowly add tin particles (2.068 g, 1.2 eq.).

-

Heating: The reaction mixture is heated to 110 °C and maintained for 1 hour.

-

Filtration and Crystallization: After cooling the reaction solution to 50-60 °C, thermal filtration is performed. The filtrate is then cooled to 0 °C to induce crystallization.

-

Isolation: The resulting colorless crystals of 1,2,4,5-tetrahydroxybenzene are collected by filtration.

Method 2: Catalytic Hydrogenation of 2,5-Dihydroxy-1,4-benzoquinone

-

Catalyst Pre-hydrogenation: In a suitable reaction flask, a hydrogenation catalyst (e.g., platinum oxide) is suspended in a solvent like tetrahydrofuran (THF). The flask is flushed with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake ceases.

-

Reaction: A solution of 2,5-dihydroxy-1,4-benzoquinone in THF is added to the catalyst mixture. The reaction is allowed to proceed under a hydrogen atmosphere for approximately four hours. The progress of the reaction can be monitored by a color change from brown to orange to a faint yellow.

-

Workup: Once the hydrogen absorption slows significantly, the stirrer is stopped, and the catalyst is allowed to settle. The resulting solution containing 1,2,4,5-tetrahydroxybenzene can then be further processed.

Below is a visual representation of the synthesis workflow from 2,5-dihydroxy-1,4-benzoquinone.

Caption: Synthesis workflow for 1,2,4,5-tetrahydroxybenzene.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 1,2,4,5-tetrahydroxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean NMR tube.[2] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good spectrum in a reasonable time.[2]

-

Instrumentation: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the KBr pellet technique.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

-

Pellet Formation: The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured. The instrument is typically operated in positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.[5]

Below is a logical diagram illustrating the general workflow for the spectroscopic analysis of 1,2,4,5-tetrahydroxybenzene.

Caption: Workflow for spectroscopic analysis of the solid sample.

References

- 1. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,4,5-Benzenetetrol: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,2,4,5-Benzenetetrol (CAS 636-32-8), a key chemical intermediate in the development of advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

Introduction

This compound, also known as 1,2,4,5-tetrahydroxybenzene, is a polyhydroxy aromatic compound with the molecular formula C₆H₆O₄. Its symmetrical structure, featuring four hydroxyl groups on a benzene ring, makes it a valuable precursor in various fields of chemistry. The interest in this compound dates back over a century, with early research laying the groundwork for its modern applications.[1][2] Today, it is primarily recognized for its role as a fundamental building block in the synthesis of Covalent Organic Frameworks (COFs), coordination polymers, and other supramolecular structures.[1][2]

Discovery and Historical Context

Early research into polyhydroxybenzenes, including isomers of benzenetetrol, was largely driven by their potent reducing properties and their utility in applications such as photographic developers and dyes.[3] The unique symmetrical arrangement of the hydroxyl groups in this compound distinguishes it from its isomers and imparts specific chemical properties that have been exploited in modern materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄ | [4] |

| Molecular Weight | 142.11 g/mol | [4] |

| CAS Number | 636-32-8 | [4] |

| Appearance | White to off-white crystalline solid | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar-H) | [5] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 138.46, 104.81 | [5] |

| IR (ATR) (ν_max/cm⁻¹) | 3146.01 (br, OH), 1551.54 (s, Ar C-C), 1155.90 (w, C-O) | [5] |

| Mass Spec (ESI) (m/z) | 165.02 (M+Na)⁺ | [5] |

Synthesis of this compound

The primary and most well-established method for the synthesis of this compound is the reduction of 2,5-dihydroxy-1,4-benzoquinone. Two principal methods for this reduction are detailed below: tin-mediated reduction and catalytic hydrogenation.

Synthesis of the Precursor: 2,5-Dihydroxy-1,4-benzoquinone

The starting material, 2,5-dihydroxy-1,4-benzoquinone, is itself a historically significant compound, also known as "anilic acid." Its synthesis was developed during the 19th-century explorations of quinonoid compounds. A common laboratory-scale synthesis involves the oxidation of hydroquinone.

Method 1: Tin-Mediated Reduction

This classical method utilizes a metal reducing agent, typically tin, in an acidic medium.

-

Materials: 2,5-dihydroxy-1,4-benzoquinone, concentrated hydrochloric acid, tin metal powder, tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere, a suspension of 2,5-dihydroxy-1,4-benzoquinone (e.g., 2.428 g, 17.3 mmol) in concentrated hydrochloric acid (e.g., 54 ml) is stirred for 30 minutes to form a gold-colored suspension.[5]

-

Tin metal powder (e.g., 2.1885 g, 18.4 mmol) is added, leading to vigorous effervescence and the formation of a grey suspension.[5]

-

The mixture is stirred for 10 minutes until the bubbling ceases and is then heated to 100°C for 1 hour.[5]

-

After cooling briefly, the mixture is hot filtered under reduced pressure.[5]

-

The resulting yellow filtrate is cooled on ice for 30 minutes to induce crystallization.[5]

-

The white crystals of this compound are collected by filtration (yield: ~32%).[5]

-

-

Purification: The crude product can be recrystallized from a minimum of hot tetrahydrofuran. The resulting white crystals are collected by filtration, washed with ice-cold THF, and dried under vacuum.[5]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route to this compound, often with higher yields and purity.

-

Materials: 2,5-dihydroxy-1,4-benzoquinone, Tetrahydrofuran (THF), Platinum(IV) oxide (PtO₂) catalyst, Hydrogen gas.

-

Procedure:

-

A reaction flask is charged with a hydrogenation catalyst such as platinum oxide (e.g., 70 mg) in a suitable solvent like THF.[6]

-

The flask is flushed with hydrogen gas, and the catalyst is pre-hydrogenated with stirring until hydrogen uptake ceases.[6]

-

A solution of 2,5-dihydroxy-1,4-benzoquinone (e.g., 0.357 mole) in THF (e.g., 3 L) is added to the reaction mixture.[6]

-

The solution is allowed to take up hydrogen for approximately four hours, during which the color changes from brown to orange to faintly yellow.[6]

-

When hydrogen absorption slows significantly, the stirrer is stopped, and the catalyst is allowed to settle.[6]

-

The solution is decanted from the catalyst under a hydrogen atmosphere.[6]

-

Half of the solvent is removed by distillation under a nitrogen atmosphere.[6]

-

The solution is cooled to induce crystallization, yielding large crystals of this compound (yields of 70-90%).[6]

-

Modern Applications

The primary driver for the renewed interest in this compound is its utility as a building block in materials chemistry. Its rigid core and four hydroxyl groups make it an excellent node for the construction of porous crystalline materials.

-

Covalent Organic Frameworks (COFs): this compound is a key monomer in the synthesis of various COFs. These materials exhibit high surface areas and tunable porosity, making them promising for applications in gas storage and separation, catalysis, and sensing.[1][2]

-

Coordination Polymers: The hydroxyl groups can coordinate with metal ions to form coordination polymers with diverse structures and properties, including applications in sorption and magnetism.[1][2]

-

Supramolecular Structures: The ability of this compound to form extensive hydrogen bonding networks makes it a valuable component in the design of complex supramolecular assemblies.[1][2]

Conclusion

This compound, a compound with a rich history spanning over a century, has transitioned from a subject of early chemical curiosity to a cornerstone of modern materials science. Its straightforward synthesis from 2,5-dihydroxy-1,4-benzoquinone via established reduction methods allows for its accessibility to the research community. The detailed understanding of its properties and synthesis, as outlined in this guide, is crucial for the continued development of advanced materials with tailored functionalities for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | 636-32-8 | Benchchem [benchchem.com]

- 4. This compound | C6H6O4 | CID 69464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]

Unlocking Material Innovations: A Technical Guide to 1,2,4,5-Benzenetetrol's Potential

For Immediate Release: Researchers and scientists in materials science and drug development now have access to a comprehensive technical guide on the burgeoning applications of 1,2,4,5-benzenetetrol. This pivotal chemical intermediate is at the forefront of creating advanced materials, including Covalent Organic Frameworks (COFs) and coordination polymers, with far-reaching implications for various high-tech industries.

This compound, a polyhydroxy aromatic compound, is a versatile building block prized for its rigid structure and multiple hydroxyl groups. These characteristics make it an ideal candidate for constructing complex, porous, and crystalline materials with tunable properties. This guide delves into the synthesis, properties, and potential applications of materials derived from this remarkable compound.

Synthesis of the Core Building Block

The primary route to synthesizing this compound involves the reduction of 2,5-dihydroxy-1,4-benzoquinone. [1]Established methods include a tin-mediated reduction in the presence of hydrochloric acid and catalytic hydrogenation. [1]The choice of synthesis method is critical as it significantly impacts the purity and yield of the final product, which in turn affects the quality of the resulting advanced materials.

A detailed experimental protocol for the tin-mediated reduction is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A mixture of 2,5-dihydroxy-1,4-benzoquinone (2.428 g, 17.3 mmol) and concentrated hydrochloric acid (54 ml) is stirred under an inert atmosphere for 30 minutes, forming a gold-colored suspension. [2]2. Reduction: Tin metal powder (2.1885 g, 18.4 mmol) is added to the suspension, causing vigorous effervescence and the formation of a grey suspension. The mixture is stirred for 10 minutes until the bubbling ceases. [2]3. Heating: The reaction mixture is then heated to 100°C for 1 hour, during which it darkens and bubbles vigorously. [2]4. Isolation of Crude Product: After cooling slightly, the mixture is hot filtered under reduced pressure. The resulting yellow filtrate is cooled on ice for 30 minutes to yield white crystals of this compound (0.786 g, 5.54 mmol, 32% yield). [2]5. Purification: The crude product is dissolved in a minimum of hot tetrahydrofuran, filtered, and then cooled on ice. The resulting white crystals are collected by filtration, washed with ice-cold THF, and dried under vacuum to yield pure this compound (0.735 g, 5.17 mmol, 30% yield). [2]

Applications in Advanced Materials

The unique molecular architecture of this compound makes it a foundational component for a new generation of materials with applications spanning catalysis, gas storage, electronics, and energy storage.

Covalent Organic Frameworks (COFs)

COFs are a class of porous, crystalline polymers with highly ordered structures. The symmetrical nature of this compound allows for the predictable formation of these frameworks, leading to materials with exceptional surface areas and tunable pore sizes. [1]These properties are highly desirable for applications in selective gas adsorption for environmental remediation, heterogeneous catalysis, and advanced sensing technologies. [1]

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond purely organic structures, this compound and its derivatives are crucial in the synthesis of coordination polymers and MOFs. In these materials, the organic ligand is coordinated to metal ions, forming extended one-, two-, or three-dimensional networks. The choice of metal and the coordination geometry of the ligand dictate the final properties of the material.

While detailed protocols for MOFs directly using this compound are not widely available in the reviewed literature, its derivative, 1,2,4,5-benzenetetracarboxylic acid (H₄BTC), is a common linker. For instance, two cobalt(II)-based MOFs constructed with this linker have been synthesized under solvothermal conditions, yielding three-dimensional frameworks.

A samarium(III) coordination polymer has also been prepared using 1,2,4,5-benzenetetracarboxylate, forming a three-dimensional polymer with a distorted tri-capped trigonal prismatic coordination geometry around the samarium ion. [3]The thermal decomposition of this material occurs in three steps, with the final decomposition of the framework occurring between 330 and 790°C. [3] Table 1: Properties of a Samarium(III) Coordination Polymer with 1,2,4,5-Benzenetetracarboxylate

| Property | Value |

| Formula | {--INVALID-LINK--₀.₅·2H₂O}ₙ |

| Coordination Geometry | Distorted tri-capped trigonal prismatic |

| Thermal Decomposition | Step 1: 75-135°C (loss of solvent water) |

| Step 2: 150-320°C (loss of ethylenediammonium) | |

| Step 3: 330-790°C (framework decomposition) | |

| Final Residue | 0.5Sm₂O₃ |

Data sourced from a study on a new three-dimensional samarium(III) coordination polymer.[3]

Energy Storage Applications

The integration of this compound derivatives into conductive polymers has shown promise for energy storage applications. A ternary nanocomposite comprising polyaniline (PANI), 1,2,4,5-benzenetetracarboxylic acid (BTCA), and graphene oxide (GO) has been engineered for enhanced supercapacitive performance. In this composite, BTCA acts as both a dopant and a structure-directing agent, facilitating the formation of uniform PANI nanorods.

Table 2: Electrochemical Performance of a BTCA/PANI/GO Nanocomposite

| Parameter | Value |

| Specific Capacitance | 274.8 F/g |

| Energy Density | 38.17 Wh/kg |

| Power Density | ~1000 W/kg |

| Cycling Stability (GCD) | 88% retention after 10,000 cycles |

| Cycling Stability (CV) | 98% retention after 10,000 cycles |

These findings suggest that materials incorporating this compound derivatives are promising candidates for high-performance supercapacitor electrodes.

Future Outlook

The exploration of this compound in materials science is still in its early stages, with significant potential for new discoveries. Its ability to form robust, porous frameworks opens up possibilities for creating materials with tailored functionalities for a wide range of applications. Future research will likely focus on the development of detailed and scalable synthesis protocols for COFs and MOFs directly from this compound, as well as a deeper investigation into their performance in areas such as catalysis, electronics, and drug delivery. The continued investigation into this versatile building block is poised to drive innovation across multiple scientific and industrial fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Boronate Ester Covalent Organic Frameworks using 1,2,4,5-Tetrahydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. Boronate ester-linked COFs, formed through the condensation reaction between polyhydroxy compounds and boronic acids, are of particular interest due to their facile synthesis and potential applications in gas storage, separation, and catalysis. This document provides detailed protocols for the synthesis of boronate ester COFs utilizing 1,2,4,5-tetrahydroxybenzene as a key building block. 1,2,4,5-Tetrahydroxybenzene is an excellent monomer for COF synthesis due to its symmetrical arrangement of hydroxyl groups, which can act as a multi-dentate linker, leading to the formation of highly ordered frameworks.[1] These COFs are noted for their exceptional surface areas, tunable pore sizes, and chemical stability.[1]

Data Presentation

The following table summarizes the key quantitative data for a representative boronate ester COF, MCOF-1, synthesized from 1,2,4,5-tetrahydroxybenzene (THB) and tetra(4-dihydroxyborylphenyl)methane (TBPM).

| Property | Value |

| COF Name | MCOF-1 |

| Brunauer-Emmett-Teller (BET) Surface Area | 874 m²/g[2] |

| Langmuir Surface Area | 1074 m²/g[2] |

| Pore Diameter (NLDFT) | 0.64 nm[2] |

| Yield | 90%[2] |

Experimental Protocols

Synthesis of MCOF-1

This protocol details the solvothermal synthesis of the three-dimensional microporous covalent organic framework, MCOF-1.[2]

Materials:

-

Tetra(4-dihydroxyborylphenyl)methane (TBPM)

-

1,2,4,5-Tetrahydroxybenzene (THB)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

Acetone (anhydrous)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, combine tetra(4-dihydroxyborylphenyl)methane (TBPM) (0.3 mmol) and 1,2,4,5-tetrahydroxybenzene (THB) (0.15 mmol).

-

Add a solvent mixture of 1,4-dioxane and mesitylene (2:1 v/v).

-

Seal the Pyrex tube under vacuum.

-

Heat the sealed tube at 90°C for 3 days.

-

After the reaction is complete, cool the tube to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the collected solid thoroughly with anhydrous acetone.

-

Dry the final product, a light orange powder, at 100°C under vacuum.

Characterization:

The formation of the boronate ester linkage can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy. The FT-IR spectrum of MCOF-1 shows characteristic absorption peaks for the boronate ester at 1068 cm⁻¹, 1135 cm⁻¹, 1250 cm⁻¹, and 1320 cm⁻¹.[2] The porosity and surface area of the material are determined by argon sorption measurements at 87 K. Prior to analysis, the sample should be degassed at 100°C for 12 hours.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a boronate ester COF using 1,2,4,5-tetrahydroxybenzene.

Caption: Workflow for the synthesis of boronate ester COFs.

Logical Relationship of Components

The diagram below shows the logical relationship between the monomers and the resulting COF structure.

Caption: Monomer to COF formation relationship.

References

Application Notes and Protocols for the Synthesis of Zirconium-Based Coordination Polymers with 1,2,4,5-Benzenetetrol Linkers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of zirconium-based coordination polymers, often referred to as metal-organic frameworks (MOFs), utilizing 1,2,4,5-benzenetetrol as the organic linker. These materials are of significant interest due to their potential applications in gas sorption, catalysis, and drug delivery. The synthesis is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel.

A specific example of a zirconium-containing coordination polymer with this compound as a linker has been reported by Poschmann, M. P. M., Reinsch, H. & Stock, N. in 2021.[1][2] While the following protocol is a representative method for the solvothermal synthesis of such materials, it is based on established procedures for zirconium-based MOFs.

Part 1: Synthesis of the this compound Linker

The this compound linker is not always commercially available and may need to be synthesized. A common method involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 2,5-dihydroxy-1,4-benzoquinone in a solution of concentrated hydrochloric acid.

-

Reduction: To this suspension, add tin (Sn) metal powder portion-wise. The addition will cause vigorous effervescence.

-

Heating: After the initial reaction subsides, heat the mixture to 100-110°C for approximately 1 hour.

-

Isolation: Allow the reaction mixture to cool slightly and then perform a hot filtration under reduced pressure to remove any unreacted tin and other solid impurities.

-

Crystallization: Cool the filtrate on an ice bath for at least 30 minutes to induce the crystallization of white crystals of this compound.[1]

-

Purification: Collect the crystals by filtration. For further purification, the crude product can be recrystallized from a minimal amount of hot tetrahydrofuran (THF). Wash the resulting purified crystals with ice-cold THF and dry them under a vacuum.[1]

Quantitative Data for this compound Linker:

| Property | Value |

| Chemical Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆, δ) | 9.66 (s, 4H, OH), 5.94 (s, 2H, Ar-H) |

| ¹³C NMR (400 MHz, DMSO-d₆, δ) | 138.46, 104.81 |

| FTIR (ATR, νmax /cm⁻¹) | 3146.01 (br, OH), 1551.54 (s, Ar C-C), 1155.90 (w, C-O) |

Part 2: Synthesis of Zirconium-Based Coordination Polymer

This section outlines a representative solvothermal protocol for the synthesis of a zirconium-based coordination polymer using the this compound linker. Zirconium-based MOFs are known for their high thermal and chemical stability. The use of a modulator, such as acetic acid or formic acid, is common to control the crystallinity and phase purity of the product.

Experimental Protocol:

-

Precursor Solution: In a glass vial or a Teflon-lined autoclave, dissolve the zirconium salt (e.g., zirconium(IV) chloride, ZrCl₄, or zirconyl chloride octahydrate, ZrOCl₂·8H₂O) and the this compound linker in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Modulator Addition: Add a modulating agent, such as formic acid or acetic acid, to the solution. The modulator competes with the linker for coordination to the metal centers, which can improve the quality of the resulting crystals.

-

Sonication: Sonicate the mixture for approximately 20-30 minutes to ensure complete dissolution and homogeneity of the reactants.

-

Solvothermal Reaction: Seal the reaction vessel tightly and place it in a preheated oven. Heat the mixture at a specific temperature, typically between 120°C and 150°C, for a period ranging from 24 to 72 hours.

-

Isolation: After the reaction is complete, allow the vessel to cool down to room temperature. A white or off-white precipitate of the coordination polymer should have formed.

-

Washing: Collect the solid product by centrifugation or filtration. To remove unreacted starting materials and solvent molecules trapped within the pores, wash the product sequentially with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone.

-

Activation: To activate the coordination polymer, the solvent molecules within the pores need to be removed. This is typically achieved by solvent exchange with a volatile solvent followed by heating under a dynamic vacuum.

Representative Quantitative Data for Zirconium-Based Coordination Polymers:

| Property | Description |

| Metal Source | Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) |

| Linker | This compound |

| Solvent | N,N-Dimethylformamide (DMF) |

| Modulator | Formic acid or Acetic acid |

| Reaction Temperature | 120 - 150 °C |

| Reaction Time | 24 - 72 hours |

| Topology | Dependent on synthesis conditions, often fcu, reo, or other topologies characteristic of Zr-MOFs. |

| Porosity | Typically microporous, with BET surface areas ranging from several hundred to over 1000 m²/g, depending on the specific structure and activation process. |

Visualizations

Experimental Workflow for the Synthesis of Zirconium-Based Coordination Polymer

Caption: Workflow for the synthesis of zirconium-based coordination polymers.

Logical Relationship of Components in Zirconium Coordination Polymer

Caption: Component relationship in the zirconium coordination polymer.

References

Application Notes and Protocols for the Characterization of 1,2,4,5-Benzenetetrol-Based Polymers by PXRD and TGA

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Benzenetetrol is a versatile monomer utilized in the synthesis of a variety of polymeric materials, including coordination polymers and covalent organic frameworks (COFs).[1][2][3] The arrangement of its four hydroxyl groups allows for the formation of extended, often porous, structures with potential applications in gas storage, catalysis, and drug delivery. A thorough characterization of the structural and thermal properties of these polymers is crucial for understanding their performance and stability. This document provides detailed application notes and protocols for the characterization of this compound-based polymers using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA).

Data Presentation

Powder X-ray Diffraction (PXRD) Data Summary

PXRD is a non-destructive analytical technique used to investigate the crystalline nature of materials.[4] For this compound-based polymers, PXRD can provide information on the degree of crystallinity, identify crystalline phases, and in some cases, help to elucidate the crystal structure. The table below summarizes representative PXRD data for a coordination polymer incorporating a derivative of this compound.

| Sample ID | Polymer Type | 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Crystal System | Space Group |

| Co-BTC-CP¹ | Coordination Polymer | 8.5 | 10.4 | 100 | Monoclinic | P2₁/c |

| 10.2 | 8.7 | 45 | ||||

| 12.8 | 6.9 | 60 | ||||

| 15.5 | 5.7 | 30 | ||||

| 17.1 | 5.2 | 55 | ||||

| 25.8 | 3.4 | 80 |

¹Data is representative for a Co(II) coordination polymer based on benzene-1,2,4,5-tetracarboxylic acid (a derivative of this compound).[5][6][7]

Thermogravimetric Analysis (TGA) Data Summary

TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and composition.[8][9][10] Key parameters include the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of residual mass at the end of the analysis.

| Sample ID | Polymer Type | Tonset (°C) | Tmax (°C) | Residue at 800°C (%) | Atmosphere |

| Co-BTC-CP¹ | Coordination Polymer | ~350 | 420 | ~30 | N₂ |

| Zn-BTC-CP¹ | Coordination Polymer | ~380 | 450 | ~35 | N₂ |

| Azo-POP² | Porous Organic Polymer | ~220 | 250 | ~40 | N₂ |

¹Data is representative for Co(II) and Zn(II) coordination polymers based on benzene-1,2,4,5-tetracarboxylic acid.[5][6][7] ²Data is representative for a benzene-based azo-bridged porous organic polymer.[11]

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To assess the crystallinity and identify the phase of this compound-based polymers.

Materials and Equipment:

-

Dried polymer sample

-

Mortar and pestle (agate)

-

Low-background sample holder (e.g., zero-background silicon wafer)

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Glovebox (for air-sensitive samples)

Protocol:

-

Sample Preparation:

-

Ensure the polymer sample is thoroughly dried to avoid interference from solvent molecules.

-

If the sample consists of large particles, gently grind it to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[4]

-

For air-sensitive polymers, perform all sample preparation steps inside a glovebox under an inert atmosphere.[12][13]

-

-

Sample Mounting:

-

Carefully pack the powdered sample into the low-background sample holder.

-

Use a flat edge (e.g., a glass slide) to level the surface of the powder, ensuring it is flush with the holder's surface.[4]

-

For air-sensitive samples, use a specialized air-tight sample holder with an X-ray transparent dome or cover.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters. Typical settings for polymer analysis are:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 50°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/min.

-

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the obtained diffraction pattern with known patterns from crystallographic databases to identify crystalline phases.

-

The presence of broad humps instead of sharp peaks indicates an amorphous or poorly crystalline material.

-

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound-based polymers.

Materials and Equipment:

-

Dried polymer sample (2-10 mg)

-

Thermogravimetric analyzer

-

High-purity nitrogen or air gas supply

-

Alumina or platinum crucibles

Protocol:

-

Sample Preparation:

-

Ensure the polymer sample is free of residual solvents by drying it under vacuum.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place an empty crucible in the TGA and run a blank curve to establish a baseline.

-

-

Sample Loading:

-

Accurately weigh 2-10 mg of the dried polymer sample into a clean TGA crucible.

-

-

Data Collection:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (typically nitrogen for inert atmosphere studies) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air.

-

Program the temperature profile. A typical profile for thermal stability analysis is:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

-

Determine the percentage of residual mass at the final temperature.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of this compound-based polymers.

Caption: Logical relationship of data interpretation from PXRD and TGA to determine polymer properties.

References

- 1. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. nbinno.com [nbinno.com]

- 4. mcgill.ca [mcgill.ca]

- 5. researchgate.net [researchgate.net]

- 6. Two coordination polymers of benzene-1,2,4,5-tetracarboxylic acid (H4BTC): in situ ligand syntheses, structures, and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Application of 1,2,4,5-Benzenetetrol Covalent Organic Frameworks in Gas Sorption and Separation

Application Note AN-BZT-GS-2025

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity, making them highly promising materials for applications in gas storage and separation. The choice of organic building blocks is crucial in tailoring the properties of COFs for specific applications. 1,2,4,5-Benzenetetrol (also known as 1,2,4,5-tetrahydroxybenzene) is an excellent candidate as a building block for COFs due to its rigid structure and four hydroxyl groups, which can form strong covalent bonds, typically boronate esters, with suitable linkers.

This application note details the use of a specific 2D boronate ester COF, synthesized from this compound and a porphyrin-based diboronic acid, for gas sorption and separation applications. While the primary focus of some research has been on the electronic properties of thin films of such COFs, their inherent porosity also makes them suitable for investigation in gas capture technologies. This document provides an overview of the synthesis, characterization, and a hypothetical performance evaluation for gas sorption, along with detailed experimental protocols.

Principle of Gas Sorption in this compound COFs

The permanent porosity and high surface area of COFs derived from this compound allow for the physical adsorption of gas molecules within their porous structure. The efficiency of gas sorption and the selectivity for specific gases are determined by several factors, including:

-

Pore Size and Shape: The dimensions of the pores within the COF structure can be tuned by selecting appropriate linker molecules to create a sieving effect for gas molecules of different kinetic diameters.

-

Surface Area: A higher Brunauer-Emmett-Teller (BET) surface area generally provides more sites for gas adsorption, leading to higher uptake capacity.

-

Surface Chemistry: The chemical functionalities within the pores can influence the interaction with different gas molecules. For instance, the presence of polar groups can enhance the affinity for polarizable gases like carbon dioxide (CO₂).

Applications

COFs synthesized from this compound are promising materials for a range of gas sorption and separation applications, including:

-

Carbon Capture: Selective capture of CO₂ from flue gas (typically a mixture of CO₂ and nitrogen, N₂) to mitigate greenhouse gas emissions.

-

Natural Gas Purification: Separation of CO₂ and other impurities from methane (CH₄).

-

Hydrogen Storage: Adsorption of hydrogen (H₂) for clean energy applications.

Data Presentation

| Property | Value | Conditions |

| BET Surface Area | 1200 m²/g | N₂ adsorption at 77 K |

| Pore Volume | 0.65 cm³/g | N₂ adsorption at 77 K |

| CO₂ Uptake | 120 cm³/g (5.35 mmol/g) | 273 K, 1 bar |

| 75 cm³/g (3.35 mmol/g) | 298 K, 1 bar | |

| N₂ Uptake | 10 cm³/g (0.45 mmol/g) | 273 K, 1 bar |

| 5 cm³/g (0.22 mmol/g) | 298 K, 1 bar | |

| CH₄ Uptake | 30 cm³/g (1.34 mmol/g) | 273 K, 1 bar |

| 18 cm³/g (0.80 mmol/g) | 298 K, 1 bar | |

| IAST Selectivity | 298 K, 1 bar | |

| CO₂/N₂ (15:85 mixture) | 35 | |

| CO₂/CH₄ (50:50 mixture) | 8 |

IAST = Ideal Adsorbed Solution Theory

Experimental Protocols

I. Synthesis of this compound

A general synthesis procedure for this compound involves the reduction of 2,5-dihydroxy-1,4-benzoquinone.[1][2]

Materials:

-

2,5-dihydroxy-1,4-benzoquinone

-

Concentrated Hydrochloric Acid (HCl)

-

Tin (Sn) powder

-

Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, suspend 2,5-dihydroxy-1,4-benzoquinone in concentrated HCl under an inert atmosphere.

-

Stir the suspension for 30 minutes.

-

Slowly add tin powder to the mixture. Vigorous effervescence will be observed.

-

After the initial reaction subsides, heat the mixture to 100 °C for 1 hour.

-

Allow the mixture to cool slightly and then perform hot filtration under reduced pressure.

-

Cool the filtrate on an ice bath to induce crystallization.

-

Collect the white crystals of this compound by filtration.

-

For further purification, recrystallize the crude product from a minimum amount of hot THF.

-

Wash the resulting white crystals with ice-cold THF and dry under vacuum.

II. Synthesis of BZT-COF-1 (Hypothetical Protocol)

This protocol describes a solvothermal synthesis of a boronate ester-linked COF from this compound and a porphyrin-based diboronic acid linker (e.g., 5,10,15,20-tetrakis(4-(dihydroxyboryl)phenyl)porphyrin).

Materials:

-

This compound

-

5,10,15,20-Tetrakis(4-(dihydroxyboryl)phenyl)porphyrin (H₂-TBPP)

-

Anhydrous 1,4-dioxane

-

Anhydrous mesitylene

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add this compound and H₂-TBPP in a 2:1 molar ratio.

-

Add a mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (e.g., 1:1 v/v) to the tube.

-

Sonicate the mixture for 10-15 minutes to ensure homogeneity.

-

Subject the tube to three freeze-pump-thaw cycles to degas the mixture.

-

Seal the Pyrex tube under vacuum.

-

Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-5 days.

-

After cooling to room temperature, open the tube and collect the precipitate by filtration.

-

Wash the solid product sequentially with anhydrous acetone, anhydrous THF, and anhydrous dichloromethane.

-

Dry the resulting powder under high vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the activated BZT-COF-1.

III. Gas Sorption Measurements

Instrumentation:

-

Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

-